(Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol

CAS No.: 905764-18-3

Cat. No.: VC5089564

Molecular Formula: C18H17N3O3S

Molecular Weight: 355.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 905764-18-3 |

|---|---|

| Molecular Formula | C18H17N3O3S |

| Molecular Weight | 355.41 |

| IUPAC Name | 2-[2-(2-methylphenyl)imino-4-(3-nitrophenyl)-1,3-thiazol-3-yl]ethanol |

| Standard InChI | InChI=1S/C18H17N3O3S/c1-13-5-2-3-8-16(13)19-18-20(9-10-22)17(12-25-18)14-6-4-7-15(11-14)21(23)24/h2-8,11-12,22H,9-10H2,1H3 |

| Standard InChI Key | RHJDODDYYWOPRJ-HNENSFHCSA-N |

| SMILES | CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])CCO |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

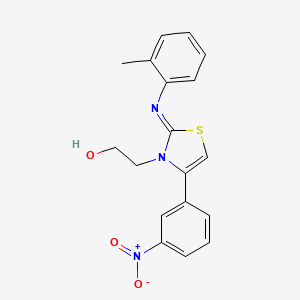

The compound features a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur—substituted at the 4-position with a 3-nitrophenyl group and at the 2-position with an o-tolylimino moiety. The ethanol side chain at the 3-position introduces hydrophilicity, potentially enhancing solubility and bioactivity. Key molecular parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₇N₃O₃S | |

| Molecular Weight | 355.41 g/mol | |

| IUPAC Name | 2-[2-(2-Methylphenyl)imino-4-(3-nitrophenyl)-1,3-thiazol-3-yl]ethanol | |

| SMILES | CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC(=CC=C3)N+[O-])CCO |

The Z-configuration of the imino group (C=N) is critical for stabilizing the thiazole ring through conjugation, as observed in analogous compounds. The nitro group at the 3-position of the phenyl ring enhances electrophilicity, potentially facilitating interactions with biological targets.

Synthesis and Preparation

Conventional Synthesis Routes

Thiazole derivatives are typically synthesized via cyclocondensation reactions. For example, (Z)-2-(4-phenyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol—a structural analog—is prepared by refluxing thiazole precursors with o-toluidine in methanol. Adapting this method, the target compound could be synthesized through:

-

Formation of α-Imino Ketones: Reaction of 3-nitrobenzaldehyde with o-toluidine to generate an imine intermediate.

-

Thiazole Ring Closure: Cyclization with thiourea or its derivatives in the presence of a base (e.g., K₂CO₃) under reflux .

-

Ethanol Side Chain Introduction: Alkylation of the thiazole nitrogen using 2-bromoethanol.

Mechanochemical Approaches

Recent advances highlight solvent-free, catalyst-free mechanochemical synthesis for related thiazoles. For instance, α-imino ketones—key intermediates—can be synthesized via ball milling of 2-oxo aldehydes and amines, followed by thiolation . This method offers higher yields (70–85%) and reduced environmental impact compared to traditional reflux .

While direct spectral data for the compound are unavailable, analogous thiazoles provide reference benchmarks:

-

¹H NMR: Expected signals include aromatic protons (δ 7.2–8.5 ppm), imino proton (δ 8.1–8.3 ppm), ethanol methylene (δ 3.6–4.0 ppm), and o-tolyl methyl (δ 2.3–2.5 ppm).

-

¹³C NMR: Thiazole carbons (δ 160–170 ppm), nitrophenyl carbons (δ 120–150 ppm), and ethanol carbons (δ 50–70 ppm) .

-

MS (ESI-TOF): A molecular ion peak at m/z 355.41 [M+H]⁺.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by three key sites:

-

Nitro Group: Susceptible to reduction (e.g., catalytic hydrogenation) to form amino derivatives, which may enhance bioavailability .

-

Thiazole Ring: Participates in electrophilic substitution at the 5-position, enabling further functionalization.

-

Ethanol Moiety: Can be oxidized to a ketone or esterified to improve lipophilicity.

Notably, the o-tolylimino group’s steric hindrance may limit reactivity at the thiazole 2-position, a phenomenon observed in related structures.

Challenges and Future Directions

-

Synthetic Optimization: Mechanochemical methods should be explored to improve yield and sustainability.

-

Structure-Activity Relationships: Systematic modification of the nitro position and o-tolyl group could elucidate key pharmacophores.

-

In Vivo Studies: No data exist on pharmacokinetics or toxicity, necessitating preclinical trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume